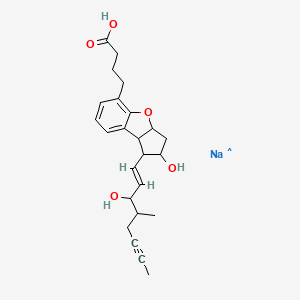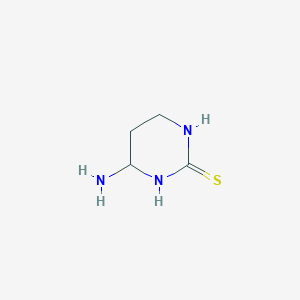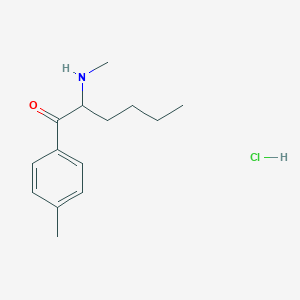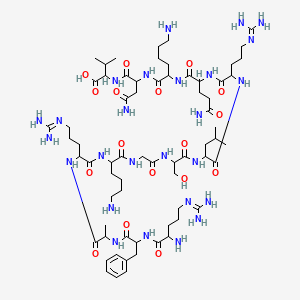
CFTR Inhibitor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of PPQ-102 involves multiple steps, starting with the preparation of the core pyrimido-pyrrolo-quinoxalinedione structure. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the pyrimido-pyrrolo-quinoxalinedione core.
Functionalization: Introduction of functional groups such as methyl and phenyl groups at specific positions on the core structure.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity
Análisis De Reacciones Químicas
PPQ-102 undergoes several types of chemical reactions, including:
Oxidation: PPQ-102 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on PPQ-102, potentially altering its activity.
Substitution: Various substitution reactions can introduce different functional groups onto the PPQ-102 molecule, which can be useful for creating analogs with different properties
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
PPQ-102 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of CFTR chloride channels and to develop new inhibitors.
Biology: Employed in research on cystic fibrosis to understand the role of CFTR in disease pathology.
Medicine: Investigated for its potential therapeutic applications in diseases involving chloride ion transport, such as polycystic kidney disease.
Industry: Utilized in the development of new drugs targeting CFTR and related pathways .
Mecanismo De Acción
PPQ-102 exerts its effects by targeting the intracellular nucleotide-binding domains of CFTR. It inhibits CFTR-mediated chloride currents in a reversible and voltage-independent manner. The compound stabilizes the CFTR channels in a closed state, preventing chloride ions from passing through. This mechanism is particularly useful in preventing cyst enlargement in polycystic kidney disease .
Comparación Con Compuestos Similares
PPQ-102 is unique in its high potency and selectivity for CFTR inhibition. Similar compounds include:
CFTR Inhibitor-172: Another potent this compound with a different chemical structure.
GlyH-101: A this compound that blocks chloride channels through a different mechanism.
CFTR(inh)-172: A compound with similar inhibitory effects on CFTR but with different pharmacokinetic properties .
PPQ-102 stands out due to its reversible inhibition and voltage-independent action, making it a valuable tool in both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C26H21N4O3+ |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,12,14-triaza-8-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione |
InChI |
InChI=1S/C26H20N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14H,1-3H3/p+1 |
Clave InChI |
RSBJYRGOYAIVBG-UHFFFAOYSA-O |
SMILES canónico |
CC1=CC=C(O1)C2=[NH+]C3=CC=CC=C3N4C2=C5C(=C4C6=CC=CC=C6)C(=O)N(C(=O)N5C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-1-[(7-bromo-2,3-dioxoquinoxalin-5-yl)methylamino]ethyl]phosphonic acid;hydrochloride](/img/structure/B15134050.png)


![(11R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15134068.png)
![[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15134074.png)

![N-[2-(3-oxo-2H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide](/img/structure/B15134089.png)


![6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B15134106.png)


![5-[2-Methoxy-4-(4-methylpiperazin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B15134136.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134142.png)
